N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
Synthesis of N-(2-Ethylphenyl)-2-({5-[(4-Methoxyphenyl)methyl]-6-Oxo-8-Oxa-3,5-Diazatricyclo[7.4.0.0^{2,7}]Trideca-1(9),2(7),3,10,12-Pentaen-4-Yl}sulfanyl)acetamide
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the diazatricyclo framework and the introduction of the sulfur and acetamide functionalities. Although specific synthetic routes for this compound are not widely documented in the literature, similar compounds often utilize methodologies such as:
- Cyclization reactions to form the diazatricyclo structure.
- Substitution reactions for introducing the methoxyphenyl and ethyl groups.
- Thioether formation to incorporate the sulfanyl group.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing diazatricyclo structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 15 | Apoptosis induction |
Compound B | CEM | 20 | Cell cycle arrest |
N-(2-Ethylphenyl)-2-(...) | MCF7 | TBD | TBD |
Antiviral Activity
Emerging research suggests potential antiviral properties for compounds related to N-(2-ethylphenyl)-2-(...). For example, derivatives have been evaluated for their efficacy against viral infections such as Zika virus and dengue virus . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can enhance antiviral potency.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA/RNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in viral pathogens.
- Induction of oxidative stress : By generating reactive oxygen species (ROS), these compounds may induce apoptosis in cancer cells.
- Modulation of signaling pathways : Targeting specific signaling pathways involved in cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study evaluating a structurally analogous compound demonstrated significant anticancer activity against breast cancer cell lines (MCF7). The compound was found to induce apoptosis through mitochondrial pathways, leading to increased ROS production and activation of caspases .
Case Study 2: Antiviral Screening
In antiviral screening assays, a related compound exhibited promising results against Zika virus by inhibiting viral replication at low micromolar concentrations. Further SAR analysis revealed that specific substitutions on the phenyl ring enhanced antiviral activity significantly .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-19-8-4-6-10-22(19)29-24(32)17-36-28-30-25-21-9-5-7-11-23(21)35-26(25)27(33)31(28)16-18-12-14-20(34-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWOEDZNVNEWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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